4-BROMO-5-{4-[2-NITRO-4-(TRIFLUOROMETHYL)PHENYL]PIPERAZIN-1-YL}-2-PHENYL-2,3-DIHYDROPYRIDAZIN-3-ONE
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Overview
Description
4-BROMO-5-{4-[2-NITRO-4-(TRIFLUOROMETHYL)PHENYL]PIPERAZIN-1-YL}-2-PHENYL-2,3-DIHYDROPYRIDAZIN-3-ONE is a complex organic compound with a unique structure that includes a bromine atom, a nitro group, and a trifluoromethyl group
Preparation Methods
One common synthetic route involves the use of Friedel-Crafts acylation, followed by nitration and bromination reactions . Industrial production methods may involve similar steps but are optimized for large-scale production, ensuring high yield and purity.
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group under specific conditions.
Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The bromine atom can be substituted with other groups using nucleophilic substitution reactions.
Common reagents used in these reactions include hydrogen gas, catalysts like palladium, and nucleophiles like sodium hydroxide. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
4-BROMO-5-{4-[2-NITRO-4-(TRIFLUOROMETHYL)PHENYL]PIPERAZIN-1-YL}-2-PHENYL-2,3-DIHYDROPYRIDAZIN-3-ONE has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It is studied for its potential biological activities, including antiviral and anticancer properties.
Medicine: It is investigated for its potential use in drug development, particularly for its ability to interact with specific molecular targets.
Industry: It is used in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The nitro group and the trifluoromethyl group play crucial roles in its activity, influencing its binding affinity and specificity. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar compounds include other pyridazinone derivatives with different substituents. For example:
4-BROMO-5-{4-[2-NITRO-4-(TRIFLUOROMETHYL)PHENYL]PIPERAZIN-1-YL}-2-PHENYL-2,3-DIHYDROPYRIDAZIN-3-ONE: This compound has a similar structure but different substituents, leading to different chemical and biological properties.
2-nitro-4-(trifluoromethyl)aniline: This compound shares the nitro and trifluoromethyl groups but has a different overall structure.
The uniqueness of this compound lies in its specific combination of substituents, which confer unique chemical and biological properties.
Properties
Molecular Formula |
C21H17BrF3N5O3 |
---|---|
Molecular Weight |
524.3g/mol |
IUPAC Name |
4-bromo-5-[4-[2-nitro-4-(trifluoromethyl)phenyl]piperazin-1-yl]-2-phenylpyridazin-3-one |
InChI |
InChI=1S/C21H17BrF3N5O3/c22-19-18(13-26-29(20(19)31)15-4-2-1-3-5-15)28-10-8-27(9-11-28)16-7-6-14(21(23,24)25)12-17(16)30(32)33/h1-7,12-13H,8-11H2 |
InChI Key |
ZBPFXGKOHOKGFA-UHFFFAOYSA-N |
SMILES |
C1CN(CCN1C2=C(C=C(C=C2)C(F)(F)F)[N+](=O)[O-])C3=C(C(=O)N(N=C3)C4=CC=CC=C4)Br |
Canonical SMILES |
C1CN(CCN1C2=C(C=C(C=C2)C(F)(F)F)[N+](=O)[O-])C3=C(C(=O)N(N=C3)C4=CC=CC=C4)Br |
Origin of Product |
United States |
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